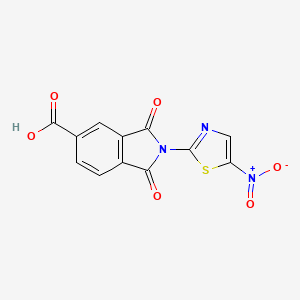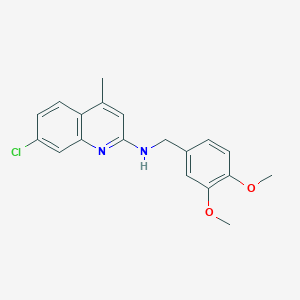![molecular formula C18H14BrNOS B5031274 1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5031274.png)
1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTA and belongs to the class of thiazole derivatives. BPTA has shown promising results in various scientific studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of BPTA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. BPTA has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which is important for cognitive function. BPTA has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
BPTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function. BPTA has also been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation. This anti-inflammatory effect of BPTA has potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
BPTA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, BPTA has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using BPTA in lab experiments. The compound is relatively unstable and can degrade over time, which can affect the results of experiments. Additionally, BPTA has not been extensively studied in vivo, and its potential side effects are not well understood.
Future Directions
There are several future directions for research on BPTA. One potential direction is to study the compound's potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BPTA and its potential side effects. Another potential direction is to study the structure-activity relationship of BPTA and its derivatives to develop more potent and selective compounds. Finally, research is needed to develop better methods for synthesizing and purifying BPTA to improve its stability and reproducibility.
Synthesis Methods
BPTA can be synthesized by reacting 4-bromoacetophenone, thiourea, and benzaldehyde in the presence of a base such as potassium hydroxide. The reaction takes place under reflux conditions in ethanol and results in the formation of BPTA. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
BPTA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BPTA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, BPTA has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, making it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(1E)-1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2-ylidene]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS/c1-13(21)11-18-20(16-5-3-2-4-6-16)17(12-22-18)14-7-9-15(19)10-8-14/h2-12H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWHLBUYBDDPIU-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\N(C(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)


![N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine](/img/structure/B5031204.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5031238.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5031251.png)


![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B5031287.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5031290.png)
![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)